molecular formula C18H22N6O3 B3001132 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea CAS No. 1396760-12-5

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

Katalognummer: B3001132
CAS-Nummer: 1396760-12-5
Molekulargewicht: 370.413
InChI-Schlüssel: STMJZGOAMXKTIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS: 1396760-12-5) is a urea derivative with a molecular formula of C₁₈H₂₂N₆O₃ and a molecular weight of 370.41 g/mol . Its structure features a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea bridge to a pyrimidin-4-yl group substituted with a 4-methylpiperazin-1-yl side chain. This design combines aromatic heterocycles with a piperazine group, a common pharmacophore in drug discovery aimed at optimizing target binding and pharmacokinetic properties.

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-23-4-6-24(7-5-23)17-11-16(19-12-20-17)22-18(25)21-13-2-3-14-15(10-13)27-9-8-26-14/h2-3,10-12H,4-9H2,1H3,(H2,19,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMJZGOAMXKTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrimidine Derivative Synthesis: The pyrimidine ring can be synthesized using a variety of methods, including condensation reactions involving urea and appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the benzodioxin and pyrimidine derivatives using reagents like carbodiimides or other coupling agents to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme or receptor functions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea would depend on its specific molecular targets. It might act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound belongs to a class of small molecules incorporating benzodioxin, pyrimidine, and piperazine motifs.

Pyrimidine and Piperazine Derivatives

Compound A : 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structural Features :
    • Core : Pyrido[1,2-a]pyrimidin-4-one (a fused tricyclic system).
    • Substituents : 1,3-Benzodioxol-5-yl (similar to benzodioxin) and 4-methylpiperazine.
  • Comparison: Lacks the urea linker, instead utilizing a ketone group in the fused ring. The pyrido-pyrimidinone core may enhance planarity and π-π stacking but reduce solubility compared to the target compound’s pyrimidine-urea system.
Compound B : N-Oxide of 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea
  • Structural Features :
    • Core : Urea-linked pyrimidine with a dichloro-dimethoxyphenyl group.
    • Substituents : 4-Ethylpiperazine (vs. methylpiperazine in the target compound).
  • Comparison :
    • The ethylpiperazine group may increase lipophilicity and half-life but reduce aqueous solubility.
    • Additional electron-withdrawing substituents (Cl, OCH₃) could alter target affinity or metabolic stability.

Benzodioxin-Urea Derivatives

Compound C : 3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
  • Structural Features: Core: Benzodioxin-urea with a 3-chloropropanoyl side chain.
  • Comparison: Lacks the pyrimidine-methylpiperazine moiety, simplifying the structure.
Compound D : (1R)-2-{[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]amino}-1-phenylethan-1-ol
  • Structural Features: Core: Pyrimidine linked to benzodioxin via an aminoethanol group. Substituents: Chiral phenyl-ethanol moiety.
  • Comparison: The aminoethanol linker introduces stereochemistry, which may enhance target selectivity but complicate synthesis.

Table: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Urea-pyrimidine 4-Methylpiperazine, benzodioxin 370.41 Balanced solubility and lipophilicity
Compound A Pyrido-pyrimidinone 4-Methylpiperazine, benzodioxol ~380 (estimated) Tricyclic core; potential for enhanced binding
Compound B Urea-pyrimidine 4-Ethylpiperazine, Cl, OCH₃ ~480 (estimated) Higher lipophilicity; modified metabolism
Compound C Benzodioxin-urea 3-Chloropropanoyl 284.71 Simplified structure; reactive acyl group
Compound D Pyrimidine-aminoethanol Chiral phenyl-ethanol 349.39 Stereochemical complexity; improved selectivity

Key Findings and Implications

Piperazine Substitutions :

  • The 4-methylpiperazine group in the target compound provides a balance between solubility and metabolic stability. Ethyl or hydroxyethyl variants (e.g., in ) may improve half-life but reduce solubility.
  • Piperazine N-methylation is a common strategy to modulate basicity and blood-brain barrier penetration.

Linker Design: The urea bridge in the target compound offers hydrogen-bonding capacity, critical for target engagement. Analogs with amide or aminoethanol linkers (e.g., ) may exhibit altered binding kinetics.

Benzodioxin vs.

Biologische Aktivität

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C15H19N5O3
  • Molecular Weight: 319.35 g/mol
  • CAS Number: Not specifically listed but can be identified through related compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity :
    • In vitro studies have demonstrated that derivatives of urea compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to our target have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting a significant potential for anticancer applications .
  • Antimicrobial Properties :
    • Several studies have reported the antibacterial effects of urea derivatives. The compound's structural components may enhance its interaction with bacterial enzymes or membranes, leading to increased antimicrobial efficacy .
  • Inhibition of Protein Interactions :
    • The compound has been evaluated for its ability to inhibit specific protein interactions critical in cancer progression and immune response modulation. For example, inhibitors targeting the PD-1/PD-L1 pathway have shown promising results in enhancing immune responses against tumors .

The biological activity of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is believed to involve several mechanisms:

  • Enzyme Inhibition : The urea moiety is known to interact with enzyme active sites, potentially inhibiting key metabolic pathways in cancer cells.
  • Receptor Modulation : The compound may act as a modulator of various receptors involved in cell signaling pathways, contributing to its antitumor and antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFindings
Compounds with similar structures exhibited potent anti-inflammatory and antitumor activities with IC50 values as low as 0.004 μM against T-cell proliferation.
Urea derivatives were tested for their ability to inhibit PD-1/PD-L1 interactions, showing significant rescue of mouse splenocytes at concentrations as low as 100 nM.
The compound was noted for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations of 200 μg/mL.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.